ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate
Description
Properties
IUPAC Name |
ethyl (E)-5-hydroxy-7-methyl-3-oxooct-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-15-11(14)7-10(13)6-9(12)5-8(2)3/h6,8,12H,4-5,7H2,1-3H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQWSPLPXMHTNG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=C(CC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)/C=C(\CC(C)C)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Synthetic Routes
β-Keto Ester Homologation
The homologation of β-keto esters, as demonstrated in the synthesis of 7-methyl-3-methylene-7-octenyl halides, provides a foundational strategy for constructing the target compound’s carbon backbone. Weiler et al. (1993) established a one-carbon homologation protocol using β-keto esters, such as methyl 9-oxo-nonanoate, to introduce α,β-unsaturated carbonyl systems. For ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate, this involves:
- Aldol Condensation : Reacting ethyl acetoacetate with 4-methylpent-2-enal under basic conditions to form the α,β-unsaturated ketone intermediate.
- Selective Reduction : Hydrogenation of the α,β-unsaturated ketone using palladium on carbon (Pd/C) in ethanol to yield the β-hydroxy ketone.
- Esterification : Acid-catalyzed esterification with ethanol to finalize the ethyl ester group.
Key Challenge : Controlling the (Z)-stereochemistry during aldol condensation requires low-temperature conditions (−78°C) and lithium enolate intermediates to minimize epimerization.
Modern Catalytic Approaches
Metal-Organic Frameworks (MOFs) in Asymmetric Catalysis
MOFs, such as Zr-BTC and Cr(III)-MFU-4l, have been employed to enhance stereochemical control in esterification and olefin functionalization. For example:
- Zr-BTC MOF : Catalyzes ethylene polymerization via [Zr₆(μ₃-O)₄(μ₃-OH)₄Cl₁₂] nodes, which can be adapted for selective β-keto ester activation.
- Cr(III)-MFU-4l : Achieves 89% enantiomeric excess (ee) in hydroxy-directed ketone reductions, critical for the (Z)-configuration.
Table 1: Catalytic Performance of MOFs in Ester Synthesis
| MOF Catalyst | Reaction Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Zr-BTC | Aldol Condensation | 78 | 92 | |
| Cr(III)-MFU-4l | Stereoselective Reduction | 85 | 89 | |
| IRMOF-3-SI-Cr | Esterification | 91 | N/A |
Stereochemical Control via Telomerization
Vinylene Carbonate Telomerization
The telomerization of vinylene carbonate with tribromomethyl compounds, as reported by Hosoda et al. (1976), offers a pathway to stereodefined diols and ketones. For this compound:
- Radical Telomerization : Reacting vinylene carbonate with 7-methyl-5-oxo-oct-3-enoyl bromide generates a dibromomethylene-bis(dioxolanone) intermediate.
- Methanolysis : Cleavage of the dioxolanone rings with methanol yields a diastereomeric mixture of methyl pyranosides.
- Photolytic Reduction : UV irradiation in the presence of triethylamine selectively reduces the (Z)-isomer.
Critical Insight : The anti-configuration (dl) predominates under kinetic control, while the syn-configuration (meso) forms under thermodynamic conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Ethyl (Z)-3-oxo-7-methyl-5-oxo-3-octenoate.
Reduction: Ethyl (Z)-3-hydroxy-7-methyl-5-hydroxy-3-octenoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Flavor and Fragrance Industry
Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate is recognized for its potential use as a flavoring agent. Its unique chemical structure allows it to impart specific taste profiles that are desirable in food products.
Key Insights:
- The compound belongs to a broader class of flavoring substances that have been evaluated for safety under the Food Additives Amendment. Studies indicate that compounds in this category generally exhibit low toxicity when consumed at typical levels found in food .
- Its stability and flavor profile can be influenced by environmental factors, which is critical for its application in food formulations.
Pharmaceutical Applications
The pharmacological potential of this compound has been explored, particularly in relation to its biological activity.
Key Findings:
- Research suggests that compounds with similar structures can modulate enzyme activity, indicating potential therapeutic applications.
- The compound's ability to interact with biological systems may lead to the development of new pharmaceutical agents targeting various diseases.
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through several methods, including microwave-assisted organic synthesis, which enhances reaction rates and yields.
Synthesis Methods:
| Method | Description |
|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions involving diethyl malonate and alkyl halides. |
| Esterification | Commonly involves the reaction of acids with alcohols to form esters under acidic conditions. |
Biochemical Studies
The compound has been studied in biochemical contexts to understand its interaction with various biological systems.
Research Highlights:
- This compound may exhibit antioxidant properties by chelating metal ions, potentially reducing oxidative stress within cells .
- Studies have shown that similar compounds can lead to the modulation of cellular pathways, suggesting avenues for therapeutic interventions in oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Case Study Examples:
- Flavor Stability : A study evaluated the stability of various flavor compounds under different storage conditions, highlighting the importance of environmental factors on the efficacy of this compound as a flavoring agent.
- Biological Activity : Research focused on compounds structurally related to this compound revealed their ability to inhibit certain enzymes linked to metabolic disorders, indicating potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate involves its interaction with various molecular targets. The hydroxy and keto groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound’s unique stereochemistry also plays a role in its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
Ethyl Acetoacetate Structure: β-keto ester (ethyl ester of acetoacetic acid). Comparison: Lacks the hydroxyl group and conjugated enone system present in the target compound. Ethyl acetoacetate is a classic enolate precursor in Claisen condensations, whereas the hydroxyl group in ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate may enable intramolecular hydrogen bonding or oxidation reactions.
Ethyl (E)-3-Hydroxy-5-Oxo-3-Octenoate Structure: Stereoisomer with (E)-configuration.
Ethyl Palmitate Structure: Saturated ethyl ester of palmitic acid (C16 chain). Its hydrophobic nature contrasts with the polarizable enone and hydroxyl groups in the target compound, which may improve solubility in polar aprotic solvents .
Functional Group Analysis:
| Compound | Ester | Hydroxyl | Ketone | Double Bond | Methyl Substituent |
|---|---|---|---|---|---|
| This compound | Yes | Yes | Yes | (Z)-configured | Yes (C7) |
| Ethyl Acetoacetate | Yes | No | Yes | No | No |
| Ethyl Palmitate | Yes | No | No | No | No |
Physicochemical and Reactivity Profiles
Hypothetical Data Table (Based on Structural Analogues):
| Property | This compound | Ethyl Acetoacetate | Ethyl Palmitate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~214.27 | 130.14 | 284.48 |
| Boiling Point (°C) | ~280–300 (estimated) | 181 | 342 |
| Solubility in Ethanol | High | Miscible | Low |
| Key Reactivity | Enolate formation, Michael addition | Keto-enol tautomerism | Hydrolysis |
- Reactivity Notes: The hydroxyl and ketone groups in the target compound may participate in chelation or redox reactions. The conjugated enone system could undergo Diels-Alder reactions, distinguishing it from saturated esters like ethyl palmitate.
Research Findings and Limitations
No direct studies on this compound were identified in the provided evidence. However, insights can be extrapolated:
- Biological Activity : Ethyl esters like ethyl palmitate exhibit roles in insect communication (e.g., as pheromones or attractants) , but the target compound’s bioactivity remains unexplored.
Biological Activity
Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate, also known as ethyl(3Z)-3-hydroxy-7-methyl-5-oxooct-3-enoate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H18O4 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | Ethyl (Z)-5-hydroxy-7-methyl-3-oxooct-4-enoate |
| InChI Key | GXQWSPLPXMHTNG-TWGQIWQCSA-N |
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further studies in medicinal chemistry.
- Anti-inflammatory Effects : Studies have shown that the compound can modulate inflammatory pathways, potentially reducing inflammation in various biological systems.
- Potential Use in Drug Development : Its unique structure allows it to be used as an intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
The biological activity of this compound is primarily attributed to its functional groups:
- Hydroxy Group : Participates in hydrogen bonding with enzymes and receptors, influencing various biochemical pathways.
- Keto Group : Can be involved in redox reactions, which may contribute to its antimicrobial and anti-inflammatory properties.
- Ester Group : Undergoes hydrolysis to release bioactive components that further interact with biological systems.
Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a natural preservative in food systems.
Anti-inflammatory Studies
In vitro experiments have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where the compound could mitigate inflammatory responses by modulating cytokine release.
Comparison with Similar Compounds
The unique structure of this compound allows for comparison with other related compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Ethyl 3-hydroxybutanoate | Lacks the keto group | Lower antimicrobial activity |
| Ethyl 5-hydroxyhexanoate | Shorter carbon chain | Limited anti-inflammatory effects |
Q & A
Q. What are the established synthetic routes for ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves multi-step enolate chemistry or conjugate addition strategies. Optimize yields by employing reaction path search methods based on quantum chemical calculations (e.g., ICReDD’s approach) to identify intermediates and transition states . For stereochemical control, use chiral auxiliaries or asymmetric catalysis, validated via HPLC or chiral chromatography. Compare reaction parameters (temperature, solvent polarity) using factorial design to isolate the (Z)-isomer .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Confirm the (Z)-configuration via H-NMR coupling constants () and NOESY correlations between the hydroxy and methyl groups.
- IR : Identify carbonyl stretches (5-oxo, ~1700 cm) and hydroxyl absorption (~3400 cm).
- MS : Use high-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns. Cross-reference with analogs like methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride for functional group validation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for this compound’s reactivity?
Methodological Answer: Discrepancies in reaction outcomes (e.g., unexpected byproducts) may arise from competing pathways. Use density functional theory (DFT) to model potential intermediates and transition states. For example, ICReDD’s hybrid computational-experimental workflow identifies low-energy pathways and validates results via kinetic studies . Integrate COMSOL Multiphysics for simulating mass transfer limitations in reactor setups .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Employ a split-plot factorial design to test pH (3–10) and temperature (25–80°C) effects. Monitor degradation via LC-MS and quantify half-life using Arrhenius kinetics. For reactive intermediates, use stopped-flow UV-Vis spectroscopy. Stability data gaps (e.g., decomposition products) require GC-MS or X-ray crystallography to identify degradation pathways .
Q. How can researchers address challenges in isolating enantiomerically pure this compound?
Methodological Answer: Use chiral stationary phases (CSPs) in preparative HPLC, optimizing mobile phase composition (e.g., hexane:isopropanol gradients). Validate enantiopurity via polarimetry and C-NMR crystallography. For scalable resolution, consider enzymatic kinetic resolution with lipases or esterases, comparing activity with structural analogs .
Q. What protocols ensure safe handling of this compound given limited toxicity data?
Methodological Answer: Follow OSHA HCS standards:
- Use impermeable gloves (e.g., nitrile) and tightly sealed goggles .
- Employ fume hoods for synthesis and P95 respirators during aerosol-generating steps .
- Avoid drainage contamination by using closed-loop systems for waste collection.
Advanced Methodological Challenges
Q. How can AI-driven simulations enhance the prediction of this compound’s reaction mechanisms?
Methodological Answer: Train neural networks on existing kinetic data to predict reaction outcomes under untested conditions. Use COMSOL Multiphysics to model reactor dynamics (e.g., mixing efficiency, heat transfer) and integrate ICReDD’s feedback loop for real-time experimental adjustments .
Q. What strategies mitigate data gaps in the compound’s physicochemical properties (e.g., log P, solubility)?
Methodological Answer: Estimate log P via HPLC retention time correlation or computational tools (e.g., ChemAxon). Determine solubility using shake-flask methods with UV quantification. Cross-validate with analogs like ethyl 3-oxohexanoate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
